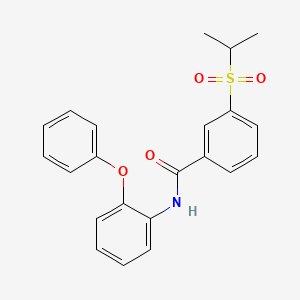
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide (NPPPSB) is a chemical compound that has been used in laboratory experiments for various purposes, including as an inhibitor of enzymes, a preservative, and a surfactant. NPPPSB is a relatively new compound, and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been used in various scientific research applications, including as an inhibitor of enzymes, a preservative, and a surfactant. N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been used as an inhibitor of enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has also been used as a preservative to extend the shelf life of food products, as well as a surfactant to reduce the surface tension of water.
Mecanismo De Acción
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This binding is believed to be reversible, meaning that the enzyme can be reactivated once the N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is removed.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide are still being studied, but it is believed that N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may have a number of beneficial effects. In particular, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Inhibition of this enzyme may have a number of beneficial effects, including reducing inflammation and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been shown to be an effective inhibitor of enzymes, a preservative, and a surfactant. However, there are some limitations to using N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide in laboratory experiments. For example, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is not very soluble in water, so it may not be suitable for use in aqueous solutions.
Direcciones Futuras
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has potential applications in a variety of fields, including medicine, food science, and environmental science. In medicine, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used to develop new drugs or treatments for conditions such as inflammation and blood flow disorders. In food science, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used as a preservative to extend the shelf life of food products. In environmental science, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used as a surfactant to reduce the surface tension of water. In addition, further research is needed to better understand the biochemical and physiological effects of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide.
Métodos De Síntesis
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is synthesized by a two-step process. The first step involves the reaction of 4-hydroxybenzamide with 2-phenoxybenzoyl chloride in the presence of a base, such as potassium carbonate. This reaction produces N-(2-phenoxybenzoyl)-4-hydroxybenzamide. The second step involves the reaction of N-(2-phenoxybenzoyl)-4-hydroxybenzamide with propane-2-sulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction produces N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide.
Propiedades
IUPAC Name |
N-(2-phenoxyphenyl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-14-12-17(13-15-19)22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJRBXFVQHALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(2-phenoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485020.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide](/img/structure/B6485025.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)


![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)